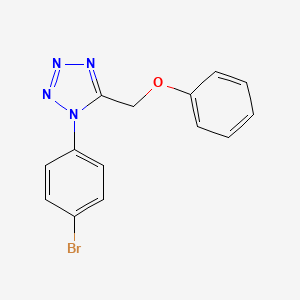
1-(4-bromophenyl)-5-(phenoxymethyl)-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-bromophenyl)-5-(phenoxymethyl)-1H-tetrazole is a tetrazole derivative compound that has gained significant interest in the scientific community due to its potential applications in drug discovery and development. This compound has shown promising results in various studies, making it a subject of interest for researchers worldwide.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-5-(phenoxymethyl)-1H-tetrazole involves the inhibition of specific enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins that cause inflammation. Additionally, it has also been shown to inhibit the activity of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine, which is involved in memory and learning.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, improve cognitive function, and inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(4-bromophenyl)-5-(phenoxymethyl)-1H-tetrazole in lab experiments include its high potency, selectivity, and low toxicity. However, its limitations include its poor solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Future Directions
There are several future directions for the research and development of 1-(4-bromophenyl)-5-(phenoxymethyl)-1H-tetrazole. These include:
1. Further studies to understand its mechanism of action and identify potential targets for drug development.
2. Development of novel formulations to improve its solubility and bioavailability.
3. Investigation of its potential applications in the treatment of other diseases, such as diabetes and cardiovascular disease.
4. Studies to evaluate its safety and efficacy in clinical trials.
Conclusion
This compound is a promising compound that has shown potential in various scientific research applications. Its unique properties and mechanism of action make it a subject of interest for researchers worldwide. Further studies are needed to fully understand its potential and develop it into a viable treatment option for various diseases.
Synthesis Methods
The synthesis of 1-(4-bromophenyl)-5-(phenoxymethyl)-1H-tetrazole involves the reaction of 4-bromo-benzyl alcohol with sodium azide in the presence of a copper catalyst. The resulting compound is then treated with paraformaldehyde and sodium hydroxide to obtain the final product.
Scientific Research Applications
1-(4-bromophenyl)-5-(phenoxymethyl)-1H-tetrazole has been extensively studied for its potential applications in drug discovery and development. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation.
properties
IUPAC Name |
1-(4-bromophenyl)-5-(phenoxymethyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN4O/c15-11-6-8-12(9-7-11)19-14(16-17-18-19)10-20-13-4-2-1-3-5-13/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUIFZFZGDQBKRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NN=NN2C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


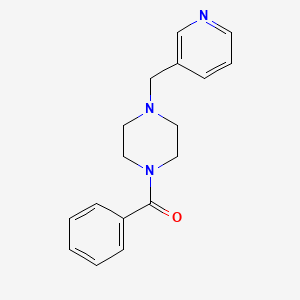
![9-[(4H-1,2,4-triazol-3-ylthio)acetyl]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B5695382.png)
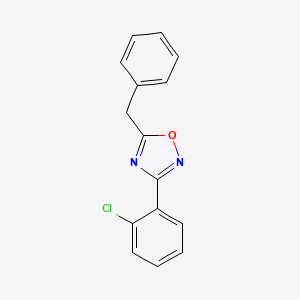
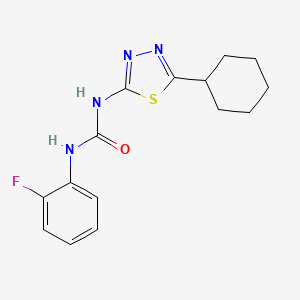
![N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5695405.png)
![4-[(dimethylamino)sulfonyl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzamide](/img/structure/B5695421.png)
![N-(4-methoxyphenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5695426.png)
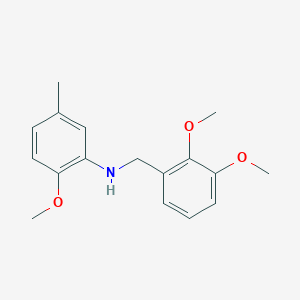
![5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5695442.png)
![4-({[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5695449.png)
![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5695458.png)
![7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5695465.png)
